O-(2-ニトロベンジル)-L-チロシン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

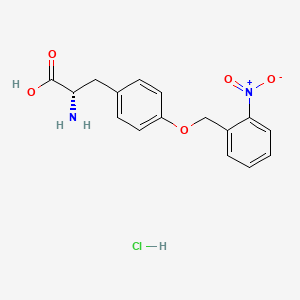

NB-ケージドチロシン塩酸塩は、オルトニトロベンジルケージドL-チロシン塩酸塩とも呼ばれ、アミノ酸チロシンの誘導体です。これは、光感受性のあるオルトニトロベンジル側鎖の存在を特徴としています。 この化合物は、紫外線(300〜350 nm)にさらされるとチロシンを放出するように設計されているため、さまざまな科学研究アプリケーションにおいて貴重なツールとなっています .

科学的研究の応用

NB-caged Tyrosine Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a photolabile protecting group in organic synthesis.

Biology: Incorporated into proteins in Escherichia coli for studying protein functions and interactions

Medicine: Utilized in the development of photoactivatable drugs and therapeutic agents.

Industry: Applied in the design of light-controlled biomaterials and sensors.

作用機序

NB-ケージドチロシン塩酸塩の作用機序には、紫外線にさらされるとチロシンが放出されることが含まれます。オルトニトロベンジル基は保護基として作用し、光分解が起こるまでチロシンの活性を阻害します。 これにより、チロシンの放出を空間的および時間的に正確に制御することができ、さまざまな実験設定で有用になります .

類似の化合物:

O-(4,5-ジメトキシ-2-ニトロベンジル)-L-セリン: 類似のアプリケーションに使用される別の光不安定化合物.

O-[(2-ニトロフェニル)メチル]-L-チロシン塩酸塩: 類似の光分解特性を持つ密接に関連する化合物.

独自性: NB-ケージドチロシン塩酸塩は、光分解によるチロシンの放出の効率が高く、大腸菌のタンパク質に組み込まれるため、ユニークです。 これは、制御された方法でタンパク質の機能と相互作用を研究するために特に貴重です .

準備方法

合成経路と反応条件: NB-ケージドチロシン塩酸塩の合成は、通常、チロシンのヒドロキシル基をオルトニトロベンジル基で保護することから始まります。これは、エステル化とそれに続く加水分解を含む一連の化学反応によって達成されます。 最終生成物は、安定性と溶解性を高めるために塩酸塩として得られます .

工業生産方法: 特定の工業生産方法は広く文書化されていませんが、合成は一般的に標準的な有機合成プロトコルに従います。 このプロセスには、目的の生成物の純度と収率を確保するために、高純度試薬と制御された反応条件の使用が含まれます .

反応の種類:

一般的な試薬と条件:

紫外線(300〜350 nm): チロシンを放出するために光分解に使用されます.

酸性またはアルカリ性条件: 加水分解反応に使用されます.

主要な生成物:

チロシン: 光分解によって生成される主な生成物.

4. 科学研究アプリケーション

NB-ケージドチロシン塩酸塩は、科学研究において幅広い用途があります。

類似化合物との比較

O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine: Another photolabile compound used for similar applications.

O-[(2-nitrophenyl)methyl]-L-tyrosine hydrochloride: A closely related compound with similar photolysis properties.

Uniqueness: NB-caged Tyrosine Hydrochloride is unique due to its high efficiency in releasing tyrosine upon photolysis and its incorporation into proteins in Escherichia coli. This makes it particularly valuable for studying protein functions and interactions in a controlled manner .

特性

IUPAC Name |

(2S)-2-amino-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5.ClH/c17-14(16(19)20)9-11-5-7-13(8-6-11)23-10-12-3-1-2-4-15(12)18(21)22;/h1-8,14H,9-10,17H2,(H,19,20);1H/t14-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUCEARMIBXBOJ-UQKRIMTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)N)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI)](/img/structure/B587631.png)

![2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane](/img/structure/B587635.png)

![4-[[5-[3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-ethoxyphenyl]sulfonyl-2-ethoxybenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide](/img/structure/B587646.png)

![3,3'-Sulfonylbis[6-ethoxy-benzoic Acid]](/img/structure/B587649.png)